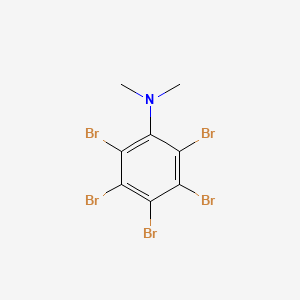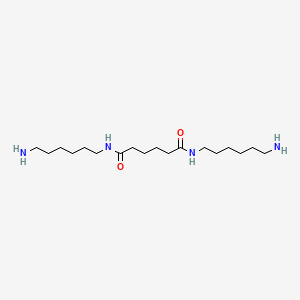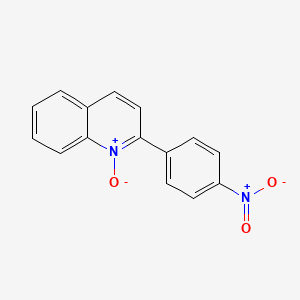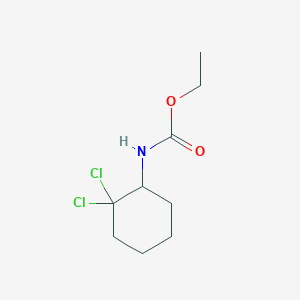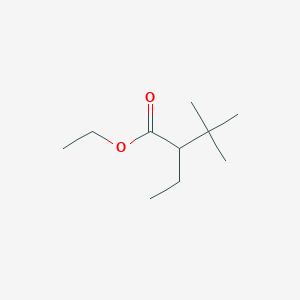
Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester: is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction is as follows:
Butanoic acid+Ethanol→Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester+Water
Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Butanoic acid and ethanol.
Reduction: 2-ethyl-3,3-dimethylbutanol.
Transesterification: A different ester and alcohol depending on the reactants used
Wissenschaftliche Forschungsanwendungen
Chemistry: Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester is used as a reagent in organic synthesis and as a standard in gas chromatography .
Biology: In biological research, esters like this compound are used to study enzyme-catalyzed hydrolysis reactions and as substrates in metabolic studies .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavorings, and as a solvent in various chemical processes .
Wirkmechanismus
The mechanism of action of butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester involves its interaction with enzymes and other molecular targets in biological systems. For example, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of butanoic acid and ethanol. The molecular pathways involved in these reactions are similar to those of other esters and involve nucleophilic attack on the carbonyl carbon of the ester group .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A common ester with a similar structure but different functional groups.
Methyl butyrate: Another ester with a similar carbon backbone but different alkyl groups.
Ethyl 2,3-dimethylbutanoate: A closely related compound with slight structural differences
Uniqueness: Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its branched structure and specific ester group make it valuable in certain applications where other esters may not be suitable .
Eigenschaften
CAS-Nummer |
63791-87-7 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
ethyl 2-ethyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-6-8(10(3,4)5)9(11)12-7-2/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
JNJLKJGSJFOZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


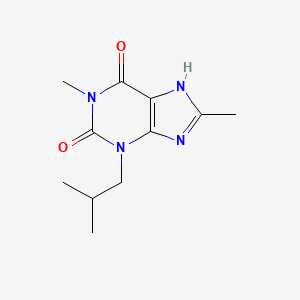

![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)




